molecular formula C10H7F3N2O2 B13675914 Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13675914
M. Wt: 244.17 g/mol
InChI Key: MWTYXRVEEVPVTR-UHFFFAOYSA-N
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Description

Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a carboxylate group at the 3rd position of the imidazo[1,5-a]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with methyl chloroformate under basic conditions to yield the desired product . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carboxylate group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Biological Activity

Methyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇F₃N₂O₂
  • Molecular Weight : 244.17 g/mol
  • CAS Number : 874776-53-1
  • Melting Point : 196–197 °C

Research indicates that compounds with imidazo[1,5-a]pyridine structures often exhibit diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of such compounds, potentially increasing their bioavailability and efficacy.

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo[1,5-a]pyridine possess notable antimicrobial properties. For instance, a related compound demonstrated significant activity against multi-drug resistant strains of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.48 μg/mL for resistant strains .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have indicated that it inhibits cell proliferation in various cancer cell lines, including breast cancer models (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A synthesized derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing a much lesser effect on non-cancerous MCF10A cells . This selectivity suggests a potential for targeted cancer therapy.
  • Safety Profile :
    • Toxicity studies in animal models (Kunming mice) revealed no acute toxicity at doses up to 2000 mg/kg . This safety profile is crucial for further development in clinical applications.
  • Mechanistic Insights :
    • The compound was shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis . This inhibition could contribute to reduced metastatic spread in vivo.

Data Table: Biological Activity Summary

Activity TypeTest SystemResultReference
AntimicrobialMycobacterium tuberculosisMIC = 0.48 μg/mL
AnticancerMDA-MB-231 cell lineIC50 = 0.126 μM
SafetyKunming miceNo acute toxicity (2000 mg/kg)
Mechanistic InsightInhibition of MMPsSignificant inhibition observed

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-5-7-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3

InChI Key

MWTYXRVEEVPVTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2C(F)(F)F

Origin of Product

United States

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